molecular formula C19H21N3O2S2 B11073105 2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11073105
M. Wt: 387.5 g/mol
InChI Key: AYRFPMSYHSKPSE-UHFFFAOYSA-N
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Description

2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiophene ring, an imidazolidinone core, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting thiophene-2-carbaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized with isopropyl isocyanate to form the imidazolidinone core.

    Introduction of the Phenylacetamide Group: The imidazolidinone intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to introduce the phenylacetamide group.

    Oxidation and Thioxo Substitution: The final steps involve oxidation of the imidazolidinone core and substitution with a thioxo group using reagents like sulfur or thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the imidazolidinone core.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure could also make it useful in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of 2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring and imidazolidinone core could play key roles in binding to these targets, while the phenylacetamide group could influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The uniqueness of 2-[5-oxo-3-(propan-2-yl)-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylacetamide group, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[5-oxo-3-propan-2-yl-2-sulfanylidene-1-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C19H21N3O2S2/c1-13(2)22-16(11-17(23)20-14-7-4-3-5-8-14)18(24)21(19(22)25)12-15-9-6-10-26-15/h3-10,13,16H,11-12H2,1-2H3,(H,20,23)

InChI Key

AYRFPMSYHSKPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(=O)N(C1=S)CC2=CC=CS2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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